molecular formula C27H44O4 B1244224 calcitetrol CAS No. 50648-94-7

calcitetrol

Cat. No.: B1244224
CAS No.: 50648-94-7
M. Wt: 432.6 g/mol
InChI Key: WFZKUWGUJVKMHC-QPGHTDHKSA-N
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Description

Calcitetrol (1α,24R,25-trihydroxyvitamin D₃) is an endogenous metabolite of vitamin D₃ (cholecalciferol) formed via sequential hydroxylation steps mediated by cytochrome P450 enzymes, including CYP24A1 . It is characterized by three hydroxyl groups at positions 1α, 24R, and 25, which enhance its hydrophilicity and bioavailability compared to precursors like calcifediol (25-hydroxyvitamin D₃) . Its CAS number is 72203-93-1, with a molecular formula of C₂₇H₄₄O₄ and a molecular weight of 432.63 g/mol .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O4/c1-17(8-13-25(30)26(3,4)31)22-11-12-23-19(7-6-14-27(22,23)5)9-10-20-15-21(28)16-24(29)18(20)2/h9-10,17,21-25,28-31H,2,6-8,11-16H2,1,3-5H3/b19-9+,20-10-/t17-,21-,22-,23+,24+,25?,27-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZKUWGUJVKMHC-QPGHTDHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432720
Record name calcitetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50648-94-7, 72203-93-1
Record name 1,24,25-Trihydroxyvitamin D3
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050648947
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calcitetrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitetrol is synthesized through a series of hydroxylation reactions. The initial step involves the conversion of 7-dehydrocholesterol to vitamin D3 (cholecalciferol) upon exposure to ultraviolet B light. This is followed by hydroxylation in the liver to form calcifediol (25-hydroxyvitamin D3). The final step involves hydroxylation in the kidney to produce this compound .

Industrial Production Methods: Industrial production of this compound involves the use of supported liquid extraction coupled with solid phase extraction techniques to isolate and purify the compound from biological fluids. This method ensures high precision and accuracy in the measurement of this compound levels .

Chemical Reactions Analysis

Types of Reactions: Calcitetrol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the oxidation of calcitriol to this compound by the enzyme vitamin D3 24-hydroxylase .

Common Reagents and Conditions:

Major Products Formed: The major product formed from the oxidation of calcitriol is this compound. Other products include water (H2O) and oxidized adrenodoxin .

Scientific Research Applications

Bone Health

Calcitriol is widely recognized for its role in bone metabolism. It enhances calcium absorption in the intestines and regulates calcium and phosphate homeostasis, which is vital for maintaining bone density.

  • Osteoporosis Management : A systematic review indicated that calcitriol therapy effectively stimulates bone formation and reduces bone resorption. Studies showed that calcitriol can slow the rate of bone loss in various populations, particularly when used in combination with other therapeutic agents .
  • Secondary Hyperparathyroidism : Calcitriol is used to treat secondary hyperparathyroidism associated with chronic renal failure. It helps manage hypocalcemia by increasing serum calcium levels .
ApplicationEffectivenessNotes
OsteoporosisSlows bone lossEffective in monotherapy and combination
Secondary HyperparathyroidismIncreases serum calcium levelsCommonly used in renal disease management

Metabolic Disorders

Calcitriol has been studied for its effects on metabolic disorders such as insulin resistance and non-alcoholic fatty liver disease (NAFLD).

  • Insulin Resistance : A clinical trial demonstrated that calcitriol supplementation significantly improved insulin levels and reduced insulin resistance compared to cholecalciferol in patients with NAFLD. The homeostasis model assessment of insulin resistance (HOMA-IR) showed a notable decrease in those receiving calcitriol .
  • Diabetes Management : Calcitriol's role extends to modulating glucose metabolism and may have implications in diabetes management by improving insulin sensitivity .
ConditionInterventionOutcome
Non-Alcoholic Fatty Liver DiseaseCalcitriol vs CholecalciferolImproved insulin levels, reduced HOMA-IR
Insulin ResistanceCalcitriol supplementationEnhanced insulin sensitivity

Dermatological Applications

Calcitriol is also effective in treating certain skin conditions.

  • Psoriasis : The FDA approved a topical formulation of calcitriol for treating mild to moderate plaque psoriasis. It works by inhibiting keratinocyte proliferation and promoting differentiation .
  • Atopic Dermatitis : Recent studies indicate that topical calcitriol can improve skin barrier function and alleviate symptoms of atopic dermatitis by enhancing the expression of skin barrier-related proteins .
Skin ConditionFormulationMechanism of Action
PsoriasisTopical ointmentInhibits keratinocyte proliferation
Atopic DermatitisTopical applicationEnhances skin barrier function

Cancer Therapy

Emerging research suggests potential applications of calcitriol in oncology.

  • Antineoplastic Properties : Calcitriol has shown promise as an adjunct therapy in cancer treatment due to its ability to modulate immune responses and inhibit tumor growth. Preclinical studies indicate that it may enhance the efficacy of certain chemotherapeutic agents while minimizing side effects like hypercalcemia .
  • Case Studies : A notable case reported calcitriol-mediated hypercalcemia associated with small-cell lung cancer, highlighting both its therapeutic potential and the need for careful monitoring during treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Vitamin D₃ Compounds

Structural and Metabolic Differences

Calcitetrol is distinguished from other vitamin D₃ derivatives by its unique trihydroxylated structure. Key comparisons include:

Compound Hydroxylation Sites Metabolic Pathway Bioactivity
Cholecalciferol None (parent compound) Converted to calcifediol in the liver Inactive; requires activation
Calcifediol 25-OH Hydroxylated in kidneys to calcitriol Low activity; diagnostic marker for VD₃
Calcitriol 1α,25-(OH)₂ Active form; regulates Ca²⁺ absorption High potency; hypercalcemia risk
24R,25-(OH)₂D₃ 24R,25-OH Inactivation product via CYP24A1 Minimal calcemic effects; bone repair
This compound 1α,24R,25-OH Downstream metabolite of calcitriol Moderate activity; reduced hypercalcemia

Sources:

Pharmacokinetic Properties

  • Half-Life : Shorter than calcifediol but longer than calcitriol, balancing therapeutic efficacy and safety .
  • Therapeutic Window : Preclinical data suggest this compound may offer a safer profile for chronic use in immune disorders compared to calcitriol .

Research Findings and Clinical Implications

  • Hypercalcemia Mitigation : this compound’s position in the vitamin D inactivation pathway (CYP24A1-mediated) reduces its calcemic effects, making it a candidate for long-term therapies .
  • Bone Health : In rodent models, this compound deficiency correlates with impaired osteoclast regulation, highlighting its role in bone remodeling .
  • Immune Modulation : this compound upregulates anti-inflammatory cytokines (e.g., IL-10) in vitro, suggesting utility in autoimmune diseases .

Biological Activity

Calcitriol, the active form of vitamin D, plays a crucial role in various biological processes, particularly in calcium and phosphorus homeostasis, immune modulation, and cancer biology. This article presents a detailed overview of the biological activity of calcitriol, supported by research findings, case studies, and data tables.

Calcitriol exerts its effects primarily through binding to the vitamin D receptor (VDR) , a high-affinity ligand-activated transcription factor. Upon binding, calcitriol-VDR complexes regulate gene expression by interacting with vitamin D response elements (VDREs) in target gene promoters. This genomic mechanism is complemented by non-genomic pathways that influence cellular functions such as calcium transport and cell proliferation.

Key Functions:

  • Calcium Homeostasis : Calcitriol enhances intestinal absorption of calcium and phosphate, regulates bone mineralization, and influences parathyroid hormone (PTH) activity.
  • Cell Cycle Regulation : It induces apoptosis and promotes differentiation in various cell types, including cancer cells.
  • Immune Modulation : Calcitriol regulates immune responses by modulating the expression of genes involved in inflammation and immune cell function.

Table 1: Biological Effects of Calcitriol

Biological ActivityMechanismReferences
Calcium AbsorptionIncreases expression of TRPV6 and calbindin
Apoptosis InductionActivates pro-apoptotic pathways
Immune Response ModulationAlters expression of CD14 and CD180
Cancer Cell DifferentiationPromotes differentiation in colorectal cancer cells

Case Study 1: X-Linked Hypophosphatemia (XLH)

A patient with XLH was treated with oral calcitriol and potassium phosphate. Despite therapy, biochemical markers indicated persistent disease progression. The patient's serum phosphorus levels remained low, highlighting the complexity of calcitriol's effects in metabolic bone diseases.

Key Findings :

  • Serum phosphorus levels: 2.9 mg/dL (normal range: 4.3-6.8 mg/dL)
  • Alkaline phosphatase (ALP): 461 U/L (normal range: <156-369 U/L)
  • Treatment adjustments were necessary to manage symptoms effectively .

Case Study 2: Hypercalcemia Due to Granulomatous Disease

A 62-year-old woman developed hypercalcemia after being treated with vitamin D for muscle weakness. Her condition was attributed to elevated extrarenal 25-hydroxyvitamin D-1alpha-hydroxylase activity due to granulomatous inflammation.

Clinical Observations :

  • Initial treatment led to normalized 25-hydroxyvitamin D levels but resulted in hypercalcemia.
  • The addition of prednisone resolved hypercalcemia, illustrating the need for careful monitoring during calcitriol therapy .

Pharmacokinetics

Calcitriol's pharmacokinetic properties significantly influence its biological activity. Studies indicate that calcitriol has a bioavailability ranging from 0.2% to 94.76%, depending on the formulation and administration route.

Table 2: Pharmacokinetic Data for Calcitriol

ParameterValue
Bioavailability (F%)5.44%
Maximum Plasma Concentration (Cmax)Varies widely (0.58 ng/mL - 3040 ng/mL)
Time to Maximum Concentration (Tmax)3.6 to 24 hours

Q & A

Q. What structural features of calcitetrol contribute to its enhanced bioactivity compared to other vitamin D metabolites, and how can these be characterized experimentally?

this compound (1α,24,25-trihydroxyvitamin D3) possesses three hydroxyl groups, which improve its solubility and receptor-binding affinity. Structural characterization requires techniques like nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemistry, X-ray crystallography for 3D conformation analysis, and molecular dynamics simulations to predict receptor interactions. The 1α-hydroxyl group is critical for binding to the vitamin D receptor (VDR), while the 24- and 25-hydroxyl groups influence metabolic stability .

Q. What standardized methodologies are recommended for quantifying this compound in biological samples and assessing its metabolic effects?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for quantification due to its sensitivity and specificity. For functional studies, in vitro assays such as VDR luciferase reporter gene assays can measure receptor activation, while calcium flux assays in osteoblast cultures evaluate its role in mineral homeostasis. Ensure calibration with certified reference materials and validate methods using spike-recovery experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported mechanisms of this compound’s immunomodulatory effects (e.g., pro-inflammatory vs. anti-inflammatory outcomes)?

Contradictions may arise from differences in cell types, dosage, or experimental models. To address this:

  • Perform systematic reviews to identify contextual variables (e.g., immune cell subsets or disease models).
  • Use multi-omics approaches (transcriptomics, proteomics) to map this compound’s dose-dependent signaling pathways.
  • Replicate conflicting studies under controlled conditions, ensuring purity verification (e.g., ≥98% via HPLC) and standardized cell culture media .

Q. What experimental designs are optimal for investigating this compound’s non-classical pathways, such as its role in modulating microRNA (miRNA) expression in skeletal muscle or immune cells?

  • Hypothesis-driven approach : Use CRISPR-Cas9 to knockout VDR in target cells and compare miRNA profiles via NanoString or RNA-seq.
  • Functional validation : Transfect cells with miRNA mimics/inhibitors and assess this compound-mediated phenotypes (e.g., myoblast differentiation or cytokine secretion).
  • Controls : Include calcitriol (1α,25-dihydroxyvitamin D3) as a comparator to distinguish VDR-dependent vs. -independent effects .

Q. How can interdisciplinary approaches (e.g., computational chemistry and immunology) enhance the study of this compound’s interactions with non-VDR targets?

  • Molecular docking : Screen this compound against protein databases (e.g., PDB) to predict binding to non-canonical targets like RORγt or PPARγ.
  • Functional assays : Validate predictions using surface plasmon resonance (SPR) for binding affinity and gene-edited cell lines (e.g., VDR-KO) to isolate novel pathways.
  • Collaborative frameworks : Partner with structural biologists for co-crystallization studies and immunologists for in vivo validation in autoimmune models .

Q. What strategies mitigate reproducibility challenges in this compound research, particularly in chronic disease models?

  • Protocol standardization : Publish detailed methods (e.g., animal diet formulations, this compound dosing schedules) in supplementary materials.
  • Data transparency : Share raw datasets (e.g., RNA-seq counts) via repositories like Gene Expression Omnibus (GEO).
  • Independent replication : Collaborate with third-party labs to validate key findings, controlling for variables like circadian rhythm and microbiota .

Q. How can researchers design longitudinal studies to assess this compound’s long-term effects on neurodegenerative pathways, such as α-synuclein aggregation in Lewy body disease (LBD)?

  • Model selection : Use transgenic mice expressing human α-synuclein and GCase mutations (common in LBD).
  • Biomarkers : Monitor lysosomal activity (e.g., Cathepsin D assays) and unfolded protein response (UPR) markers (e.g., BiP/GRP78) in cerebrospinal fluid.
  • Advanced imaging : Employ synchrotron-based X-ray fluorescence to map calcium dysregulation in brain regions .

Methodological Guidance

  • Data contradiction analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and prioritize conflicting results for resolution .
  • Literature synthesis : Use tools like Zotero or EndNote to organize references, ensuring citations align with IUPAC nomenclature and primary sources .
  • Ethical compliance : For human cell studies, obtain IRB approval and disclose this compound’s research-only status per CAS guidelines .

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